Cinacalcet is a calcimimetic sold by Amgen under the trade name Sensipar® in North America and Australia and as Mimpara® in Europe. It is used to treat hyperparathyroidism due to parathyroid tumours or renal failure.
Cinacalcet is a Calcium-sensing Receptor Agonist. The mechanism of action of cinacalcet is as an Increased Calcium-sensing Receptor Sensitivity.
See also: Cinacalcet Hydrochloride (has salt form).
Cinacalcet
CAS No.: 226256-56-0
Cat. No.: VC0003954
Molecular Formula: C22H22F3N
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 226256-56-0 | 
|---|---|
| Molecular Formula | C22H22F3N | 
| Molecular Weight | 357.4 g/mol | 
| IUPAC Name | N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | 
| Standard InChI | InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1 | 
| Standard InChI Key | VDHAWDNDOKGFTD-MRXNPFEDSA-N | 
| Isomeric SMILES | C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | 
| SMILES | CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | 
| Canonical SMILES | CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | 
| Appearance | Solid powder | 
Introduction
Pharmacological Profile of Cinacalcet
Mechanism of Action
Cinacalcet functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor predominantly expressed on parathyroid chief cells. By enhancing the receptor's sensitivity to extracellular calcium, cinacalcet suppresses PTH synthesis and secretion, thereby reducing serum PTH concentrations . This mechanism circumvents the hypercalcemia risk associated with traditional vitamin D analogs, making it particularly advantageous in patients with CKD-Mineral and Bone Disorder (CKD-MBD) .
Pharmacokinetics
The pharmacokinetic profile of cinacalcet is characterized by:
Administration with high-fat meals increases exposure (AUC) by 1.5–1.8-fold, necessitating consistent dosing relative to meals . No significant interactions occur with phosphate binders like calcium carbonate or sevelamer, though hepatic impairment (Child-Pugh B/C) elevates AUC by 2–4 fold .
Clinical Indications and Efficacy
Secondary Hyperparathyroidism in CKD
Cinacalcet is FDA-approved for SHPT in dialysis-dependent CKD patients. In pivotal trials, doses of 30–180 mg/day reduced intact PTH (iPTH) by 30–50%, serum calcium by 0.5–1.2 mg/dL, and calcium-phosphate product by 10–15 mg²/dL² . A 2023 meta-analysis of 42 studies confirmed these effects:
- 
PTH Reduction: Standardized Mean Difference (SMD) = -0.57 (95% CI: -0.76 to -0.37; p = 0.001)
 - 
Calcium Reduction: SMD = -0.93 (95% CI: -1.21 to -0.64; p = 0.001)
 - 
Phosphate Reduction: SMD = -0.17 (95% CI: -0.33 to -0.01; p = 0.033)
 
Parathyroid Carcinoma and Primary Hyperparathyroidism
For parathyroid carcinoma, cinacalcet reduces hypercalcemia (median serum calcium decline: 1.3 mg/dL) in 62% of patients, though tumor progression remains unaffected . In inoperable primary hyperparathyroidism, 70% of patients achieve normocalcemia with 30–90 mg/day dosing .
Mortality and Cardiovascular Outcomes
Pooled data from 18 randomized trials (n=7,412) show no mortality benefit:
- 
All-Cause Mortality: Risk Ratio (RR) = 0.97 (95% CI: 0.90–1.05; p = 0.47)
 - 
Cardiovascular Mortality: RR = 0.69 (95% CI: 0.36–1.31; p = 0.25)
 
Recent Advances and Research Trends
A 2023 bibliometric analysis of 1,243 publications identified shifting research foci:
- 
Top Themes: Cardiovascular calcification (28%), economic evaluations (19%), pediatric applications (12%)
 - 
Emerging Topics: Combination therapy with etelcalcetide, genomic predictors of CaSR responsiveness
 
Economic Considerations
Cinacalcet’s annual cost exceeds $6,000 per patient, though cost-effectiveness analyses suggest savings from reduced hospitalizations and parathyroidectomies .
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume